molecular formula C26H34N2O8 B13745661 4-Pentenylamine, 2-(1-naphthyl)-N-(2-piperidinoethyl)-, bioxalate CAS No. 10337-43-6

4-Pentenylamine, 2-(1-naphthyl)-N-(2-piperidinoethyl)-, bioxalate

Cat. No.: B13745661
CAS No.: 10337-43-6
M. Wt: 502.6 g/mol
InChI Key: LSXWVCIPDXUVCM-UHFFFAOYSA-N
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Description

4-Pentenylamine, 2-(1-naphthyl)-N-(2-piperidinoethyl)-, bioxalate is a tertiary amine derivative with a complex substituent profile. Its structure comprises:

  • A 4-pentenyl backbone (C5H9), providing aliphatic flexibility.
  • A piperidinoethyl moiety (C5H10N-CH2CH2-) attached to the amine, enhancing basicity and steric effects.
  • A bioxalate counterion (HC2O4⁻), influencing solubility and stability via pH-dependent equilibria .

This compound’s synthesis likely involves multi-step alkylation and acid-base reactions, though direct evidence is sparse. Its applications remain speculative but may align with bioactive amines in pharmaceutical or catalytic contexts, given structural parallels to compounds like bufotenin bioxalate () and glyceraldehyde-derived amines ().

Properties

CAS No.

10337-43-6

Molecular Formula

C26H34N2O8

Molecular Weight

502.6 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;2-naphthalen-1-ylpent-4-enyl(2-piperidin-1-ium-1-ylethyl)azanium

InChI

InChI=1S/C22H30N2.2C2H2O4/c1-2-9-20(18-23-14-17-24-15-6-3-7-16-24)22-13-8-11-19-10-4-5-12-21(19)22;2*3-1(4)2(5)6/h2,4-5,8,10-13,20,23H,1,3,6-7,9,14-18H2;2*(H,3,4)(H,5,6)

InChI Key

LSXWVCIPDXUVCM-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C[NH2+]CC[NH+]1CCCCC1)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Counterion Bioactivity/Application Clues
Target Compound 4-pentenyl, 1-naphthyl, piperidinoethyl Bioxalate Potential CNS modulation, catalysis
Bufotenin bioxalate () Indol-5-ol, dimethylaminoethyl Oxalate Serotonergic activity, hallucinogenic
1-(1,2-dihydroxyethyl)-4-pentenylamine 1o () 4-pentenyl, dihydroxyethyl None Synthetic intermediate
N-methylhex-5-en-2-amine () Hex-5-enyl, methylamine None Industrial applications

Key Observations :

  • The piperidinoethyl substituent introduces a secondary amine, contrasting with bufotenin’s dimethylaminoethyl group, which may alter pharmacokinetics or toxicity profiles .
  • Bioxalate counterions improve solubility in neutral-to-alkaline conditions compared to oxalate salts, as HC2O4⁻ dominates at lower pH ().

Physicochemical Properties

Property Target Compound (Bioxalate) Bufotenin Bioxalate () Potassium Bioxalate ()
Solubility in H2O Moderate (pH-dependent) Low (oxalate salt) High (1.84 g/cm³)
pH Stability Stable at pH > 5 Degrades in acidic media Stable across pH 3–9
Molecular Weight ~400–450 g/mol (estimated) 294.34 g/mol 254.19 g/mol

Notes:

  • The target compound’s solubility is likely lower than potassium bioxalate due to its hydrophobic naphthyl group.
  • Bufotenin bioxalate’s low toxic dose (3 µg/kg IV in humans, ) suggests caution in handling structurally related amines.

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